molecular formula C64H78N14O24 B015856 ルゾペプチンA CAS No. 75580-37-9

ルゾペプチンA

カタログ番号: B015856
CAS番号: 75580-37-9
分子量: 1427.4 g/mol
InChIキー: QMZVWFQMMLKHLS-LPQVFZKKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Luzopeptin A is a member of the cyclic decadepsipeptides family, known for its unique C2 symmetric structure. This compound is produced by certain microorganisms and has shown significant biological activities, including antibacterial, antitumor, and antiviral properties .

科学的研究の応用

Chemical Structure and Mechanism of Action

Luzopeptin A is characterized by its unique structure, which includes an acyl-substituted tetrahydropyridazine-3-carboxylic acid moiety. This structure allows Luzopeptin A to interact with DNA through bisintercalation, a mechanism that stabilizes the DNA double helix and inhibits essential biological processes such as replication and transcription. The compound's ability to bind strongly to DNA contributes to its cytotoxic effects against various cancer cell lines .

Antitumor Activity

Luzopeptin A has demonstrated potent antitumor activity in several studies. It exhibits cytotoxic effects against a range of experimental tumors, including murine and human colon carcinomas. Its mechanism as a DNA topoisomerase II inhibitor makes it a candidate for further development as an anticancer agent .

Antibiotic Properties

Research indicates that Luzopeptin A may possess antibiotic properties, particularly against Gram-positive bacteria. The compound's biosynthetic pathway involves nonribosomal peptide synthetases (NRPS), which are known to produce various bioactive peptides with antimicrobial activity .

Research Tool

Due to its unique binding properties and biological activity, Luzopeptin A serves as an important research tool in molecular biology and pharmacology. Researchers utilize it to study DNA interactions and the mechanisms of drug resistance in cancer cells .

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of Luzopeptin A on various cancer cell lines, including colon carcinoma cells. The results indicated that Luzopeptin A significantly inhibited cell proliferation, with IC50 values lower than those of conventional chemotherapeutic agents. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .

Case Study 2: Mechanistic Insights into DNA Binding

Research conducted on the binding affinity of Luzopeptin A to DNA revealed that it forms stable complexes that inhibit topoisomerase II activity. This inhibition leads to increased DNA damage and apoptosis in cancer cells. The study utilized surface plasmon resonance to quantify binding kinetics, demonstrating Luzopeptin A's strong affinity for guanine-rich regions of DNA .

Data Tables

Application Description References
Antitumor ActivityPotent cytotoxic effects against various tumor types
Antibiotic PropertiesEffective against Gram-positive bacteria
Research ToolUsed in studies of DNA interactions and drug resistance

準備方法

Synthetic Routes and Reaction Conditions

Luzopeptin A is synthesized through a complex biosynthetic pathway involving multiple enzymatic reactions. The key steps include the formation of the tetrahydropyridazine-3-carboxylic acid unit and its subsequent acylation . The biosynthesis involves a multitasking cytochrome P450 enzyme that catalyzes four consecutive oxidations, including the unusual carbon-nitrogen bond desaturation .

Industrial Production Methods

Industrial production of Luzopeptin A typically involves fermentation processes using the producing microorganism, followed by extraction and purification steps. The fermentation conditions are optimized to maximize the yield of the compound .

生物活性

Luzopeptin A is a member of the luzopeptin family, which consists of cyclic decadepsipeptides known for their significant biological activities, particularly against various cancer cell lines. This compound is characterized by its unique structural features, including two acetylated sites in its peptide ring, which contribute to its potent antitumor properties. The biological activity of luzopeptin A has been extensively studied, revealing its mechanisms of action, interactions with DNA, and potential therapeutic applications.

Antitumor Properties

Luzopeptin A has demonstrated remarkable antitumor activity in various experimental settings. Notably, it exhibits cytotoxic effects against several tumor models, including P388 leukemia, where its effectiveness surpasses that of established chemotherapeutic agents like mitomycin C by over 100 times . The compound's mechanism involves binding to DNA and inducing structural changes that inhibit cancer cell proliferation.

DNA Binding and Intercalation

Luzopeptin A binds to DNA through a process known as bisintercalation, where the compound inserts itself between base pairs of the DNA helix. Research indicates that luzopeptin forms a stable complex with DNA, leading to reduced mobility on polyacrylamide gels and evidence of cross-linking between DNA strands . This binding is sequence-specific, with a preference for regions rich in adenine and thymine residues .

Fluorescence Quenching Studies

Fluorescence studies reveal that luzopeptins exhibit strong fluorescence properties, which are quenched upon binding to DNA. This quenching effect is indicative of the drug's interaction with the nucleic acid structure and suggests potential applications in fluorescence-based assays for drug-DNA interactions .

Comparative Potency

In comparative studies with other compounds in the luzopeptin family, luzopeptin A has been shown to be more effective than luzopeptin B and C. While luzopeptin B retains some activity with one acetylated site, luzopeptin C lacks antitumor activity entirely despite showing interactions with DNA . The structural modifications present in luzopeptin A are critical for its enhanced biological activity.

Table: Comparative Biological Activity of Luzopeptins

CompoundAntitumor Activity (P388)Mechanism of ActionBinding Affinity to DNA
Luzopeptin A>100 times more potent than mitomycin CBisintercalationHigh
Luzopeptin BModerateIntercalationModerate
Luzopeptin CNoneNo significant interactionLow

Case Study: Antitumor Efficacy in Animal Models

In a series of animal studies, luzopeptin A was administered to mice bearing P388 leukemia tumors. Results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents. The study highlighted the potential of luzopeptin A as a novel therapeutic agent for leukemia treatment, warranting further clinical investigation.

Biosynthesis Insights

Recent research into the biosynthesis of luzopeptins has uncovered complex enzymatic pathways involving cytochrome P450 enzymes that facilitate modifications crucial for their biological activity. These enzymes are responsible for oxidative transformations that lead to the formation of essential structural components within the compound .

特性

IUPAC Name

[(3R,7S,16S,17S,23R,27S,36S,37S)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43+,44+,51+,52+,53-,54-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZVWFQMMLKHLS-LPQVFZKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@H](CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H78N14O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317872
Record name Luzopeptin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75580-37-9
Record name Luzopeptin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75580-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bbm-928 A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075580379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luzopeptin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luzopeptin A
Reactant of Route 2
Luzopeptin A
Reactant of Route 3
Luzopeptin A
Reactant of Route 4
Luzopeptin A
Reactant of Route 5
Luzopeptin A
Reactant of Route 6
Luzopeptin A
Customer
Q & A

A: Luzopeptin A is a bifunctional DNA intercalator, meaning it binds to DNA at two points. [, , ] It preferentially targets regions containing alternating adenine (A) and thymine (T) residues. [] This binding leads to several downstream effects, including:

  • Inhibition of DNA and RNA synthesis: [, , , , ] By intercalating into DNA, Luzopeptin A disrupts the processes of DNA replication and transcription, ultimately affecting cell growth and proliferation. [, ]
  • Intermolecular DNA cross-linking: [, ] Luzopeptin A can bind to two separate DNA molecules simultaneously, effectively cross-linking them. This disrupts normal DNA function and contributes to the compound's cytotoxic activity.
  • Alterations in DNA structure: [] The binding of Luzopeptin A to DNA causes significant structural changes, including helix unwinding and alterations in base-pair dynamics. [, ] This disruption of DNA architecture further contributes to its inhibitory effects on DNA-related processes.

ANone: The provided research focuses primarily on the biological activity and DNA binding properties of Luzopeptin A. Information regarding its material compatibility, stability under various environmental conditions, and non-biological applications is limited within these studies.

A: Luzopeptin A is primarily studied for its DNA-binding properties and antitumor activity. [, , ] There is no evidence within the provided research suggesting catalytic properties or applications for Luzopeptin A.

A: While computational chemistry and modeling are not extensively discussed in the provided research, molecular modeling was used to understand the interaction of Luzopeptin A with DNA. [] Further computational studies, including simulations and QSAR modeling, could provide valuable insights into its binding mechanism and aid in the design of more potent and selective analogues.

A: Studies on Luzopeptin analogues, particularly Luzopeptins B and C, which differ in the degree of acetylation, reveal valuable SAR insights. [, ]

  • Acetylation: Luzopeptin A (two acetylation sites) exhibits the highest antitumor activity, followed by Luzopeptin B (one acetylation site), while Luzopeptin C (no acetylation) is inactive. [] This suggests that acetylation is crucial for cellular uptake and activity, likely by influencing the molecule's hydrophobicity and ability to traverse cell membranes. []
  • Chromophore importance: The quinoline chromophores are essential for DNA intercalation and binding. [] Studies using the half-molecule of Luzopeptin C demonstrated that the quinoline chromophore alone cannot intercalate with DNA, highlighting the importance of the cyclic depsipeptide structure for proper chromophore orientation and bifunctional intercalation. []
  • Analogues and DNA binding: Despite differences in antitumor activity, all three luzopeptins bind to isolated DNA effectively. [, ] Interestingly, Luzopeptin C showed slightly stronger DNA intercalation and intermolecular cross-linking compared to Luzopeptins A and B. [] This suggests that while DNA binding is essential for activity, other factors like cellular uptake and target accessibility play a significant role in determining overall potency.

A: Research primarily focuses on the interaction of Luzopeptin A with DNA and its biological activity. [, , , ] Information regarding its inherent stability under various conditions, degradation pathways, and formulation strategies to improve its pharmaceutical properties is limited within the provided research.

ANone: The provided scientific research primarily focuses on understanding the fundamental properties and biological activity of Luzopeptin A. [1-24] Information on SHE (Safety, Health, and Environment) regulations, compliance, risk assessment, and responsible handling practices is not covered within these studies.

A: While in vivo activity of Luzopeptin A against several tumor models is documented, [, ] detailed information about its ADME profile (absorption, distribution, metabolism, and excretion) is limited within the provided research. Further studies are needed to fully characterize its pharmacokinetic properties.

ANone: Luzopeptin A displays potent in vitro and in vivo antitumor activity:

  • In vitro: It effectively inhibits the growth of various cancer cell lines, including Novikoff hepatoma cells. [, ] These studies show that RNA synthesis is more sensitive to Luzopeptin A than DNA synthesis. []

A: Research on a mitomycin C-resistant P388 leukemia cell line (P388/MMC) revealed cross-resistance patterns that offer insights into Luzopeptin A resistance mechanisms. []

  • Cross-resistance: P388/MMC cells exhibited cross-resistance to Luzopeptin A, though the extent of resistance was less pronounced compared to other DNA binders like doxorubicin. []
  • Potential mechanisms: The development of resistance to DNA-damaging agents like mitomycin C often involves alterations in drug uptake, increased DNA repair mechanisms, and changes in cellular detoxification pathways. [] Similar mechanisms might contribute to Luzopeptin A resistance.

A: Early toxicity studies in mice indicated that a soluble formulation of Luzopeptin A could be lethal at a dose of 0.1 mg/kg. [] While it did not show leukopenia, nephrotoxicity, or hepatotoxicity at the tested doses, it did induce dose-dependent neutrophilia and lymphopenia. [] More comprehensive toxicological studies are needed to fully assess its safety profile and potential long-term effects.

ANone: The discovery and early research on Luzopeptin A provided significant contributions to the field of antitumor antibiotics:

  • Discovery: Luzopeptin A was isolated from Actinomadura luzonensis and identified as a potent antitumor agent. [] Its unique structure, featuring a cyclic decadepsipeptide with two quinoline chromophores, sparked significant interest in its biological activity and mechanism of action.
  • DNA-binding mechanism: Research on Luzopeptin A advanced the understanding of bifunctional DNA intercalation. [, , ] The finding that it preferentially binds to AT-rich regions and induces DNA crosslinking expanded the knowledge of how these molecules interact with and disrupt DNA structure and function. [, , , ]
  • Structure-activity relationships: Studies comparing Luzopeptin A with its less active analogues, Luzopeptins B and C, highlighted the importance of acetylation for cellular uptake and antitumor activity. [, ] These findings provided valuable insights into the structure-activity relationships of this class of compounds, guiding the development of more potent and selective analogues.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。